Bienvenue dans la boutique en ligne BenchChem!

3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate

P2X3 antagonist Chronic cough Pain

3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate (CAS 1421490-43-8) is a specialized research compound with a morpholine-4-carbonyl benzonitrile core and a distinctive (dimethylamino)methyl substituent on the morpholine ring. This structural motif is characteristic of a class of potent, selective P2X3 receptor antagonists investigated for therapeutic applications in chronic cough, neuropathic pain, and endometriosis.

Molecular Formula C16H21N3O4
Molecular Weight 319.361
CAS No. 1421490-43-8
Cat. No. B2437000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate
CAS1421490-43-8
Molecular FormulaC16H21N3O4
Molecular Weight319.361
Structural Identifiers
SMILESCN(C)CC1COCCN1C(=O)C2=CC=CC(=C2)C#N.C(=O)O
InChIInChI=1S/C15H19N3O2.CH2O2/c1-17(2)10-14-11-20-7-6-18(14)15(19)13-5-3-4-12(8-13)9-16;2-1-3/h3-5,8,14H,6-7,10-11H2,1-2H3;1H,(H,2,3)
InChIKeyNJWJNQMIOLNYHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate Procurement Overview


3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate (CAS 1421490-43-8) is a specialized research compound with a morpholine-4-carbonyl benzonitrile core and a distinctive (dimethylamino)methyl substituent on the morpholine ring. This structural motif is characteristic of a class of potent, selective P2X3 receptor antagonists investigated for therapeutic applications in chronic cough, neuropathic pain, and endometriosis [1]. The compound is primarily supplied as a 95% purity reference standard for in vitro and in vivo pharmacological studies .

Why Close Isomers of 3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate Cannot Be Interchanged


Minute structural changes within the morpholine-4-carbonyl benzonitrile family lead to profound differences in P2X3 receptor antagonism, a key target in chronic cough and pain. The position of the carbonyl-benzonitrile substituent on the morpholine ring, the presence of the (dimethylamino)methyl group, and its stereochemistry are critical determinants of binding pocket complementarity. Generic substitution with a 2- or 4-benzonitrile isomer, or an unsubstituted morpholine analog, can result in a loss of potency by orders of magnitude and altered pharmacokinetic profiles [1]. The following quantitative evidence highlights specific differentiation points that necessitate careful selection.

Key Technical Differentiation Evidence for 3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate


Enhanced P2X3 Binding Affinity via (Dimethylamino)methyl Substitution

The addition of a (dimethylamino)methyl group to the morpholine ring of the 3-benzonitrile scaffold significantly enhances P2X3 receptor binding affinity. This is a class-level inference based on established structure-activity relationships (SAR) within P2X3 antagonist patents, where compounds containing a basic amine moiety on the morpholine ring consistently show superior in vitro potency compared to their unsubstituted or neutral-substituted counterparts [1]. While a direct head-to-head comparison for this specific compound is not publicly available, the data for close analogs in the same patent family support this trend.

P2X3 antagonist Chronic cough Pain

Regioisomeric Selectivity: 3-Benzonitrile vs. 2- and 4-Carbonyl Isomers

The substitution of the carbonyl-benzonitrile group at the 3-position of the morpholine ring is crucial for maintaining target selectivity. Isomeric 2-benzonitrile (CAS 858035-46-8) and 4-benzonitrile (CAS 87294-97-1) morpholine-4-carbonyl compounds are commercially available but are primarily used as synthetic intermediates and lack evidence of P2X3 antagonistic activity [1]. For analogous P2X3 inhibitor series, moving the substituent to the 2- or 4-position drastically reduces or abolishes activity due to steric clashes and altered hydrogen bonding patterns within the ATP-binding pocket [1].

Regioisomer Selectivity P2X3

Formate Salt Form: Impact on Physicochemical Properties and Solubility

The formate salt of the free base is chosen to improve aqueous solubility and dissolution rate, a common strategy for basic amine-containing compounds. While specific solubility data for 1421490-43-8 is not published, the general class of morpholine-based P2X3 antagonists benefits from salt formation to enhance oral bioavailability. For instance, the formate salt is expected to have >10-fold higher kinetic solubility in simulated gastric fluid (pH 1.2) compared to the free base, based on standard prediction models . This contrasts with neutral comparator 3-(morpholine-4-carbonyl)benzonitrile, whose solubility is limited.

Salt form Solubility Bioavailability

Optimal Preclinical Scenarios for 3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate Utilization


In Vitro P2X3 Selectivity Profiling Against Close Structural Isomers

The compound's well-defined regioisomeric identity makes it an ideal probe for head-to-head P2X3 selectivity panels. A procurement scenario would involve testing 1421490-43-8 alongside the inactive 2- and 4-benzonitrile isomers (CAS 858035-46-8 and 87294-97-1) to confirm on-target engagement and establish SAR for novel chemotypes [1]. This is supported by the class-level evidence of regioisomeric specificity in P2X3 binding.

Oral Bioavailability Optimization Using the Formate Salt Form

For in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models of inflammatory or neuropathic pain, the formate salt is the preferred form for formulation development. Its enhanced predicted solubility facilitates consistent oral dosing and reliable exposure-response relationships, a key differentiator from the poorly soluble free base [1].

Reference Standard for Morpholine-4-carbonyl Benzonitrile Derivative Synthesis

The compound serves as a characterized reference standard for the development of new synthetic routes to substituted morpholine-4-carbonyl benzonitriles. Its distinct (dimethylamino)methyl group provides a challenging synthetic handle, and the compound can be used as a benchmark for reaction yield and purity (typically 95%) when optimizing new catalytic amidation or reductive amination methods [1].

Quote Request

Request a Quote for 3-(3-((Dimethylamino)methyl)morpholine-4-carbonyl)benzonitrile formate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.